molecular formula C16H20N4O B13935680 2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide CAS No. 425638-76-2

2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide

Cat. No.: B13935680
CAS No.: 425638-76-2
M. Wt: 284.36 g/mol
InChI Key: PWOBAMUZHYFWKE-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a piperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide typically involves the reaction of 4-chloroquinoline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1-piperazinyl)ethanamine
  • 2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine
  • 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines

Uniqueness

2-(4-Methyl-1-piperazinyl)-4-quinolineacetamide is unique due to its specific quinoline-piperazine structure, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

425638-76-2

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)quinolin-4-yl]acetamide

InChI

InChI=1S/C16H20N4O/c1-19-6-8-20(9-7-19)16-11-12(10-15(17)21)13-4-2-3-5-14(13)18-16/h2-5,11H,6-10H2,1H3,(H2,17,21)

InChI Key

PWOBAMUZHYFWKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)CC(=O)N

Origin of Product

United States

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